molecular formula C20H20N2O3 B11367932 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11367932
M. Wt: 336.4 g/mol
InChI Key: ZFDDOXHQCSSVFS-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of piperidine derivatives, which are then reacted with 2-methoxybenzoyl chloride to form the intermediate product. This intermediate is subsequently cyclized with 2-aminophenol under specific conditions to yield the final benzoxazole compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group and piperidinyl moiety contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H20N2O3/c1-24-17-8-4-2-6-15(17)20(23)22-12-10-14(11-13-22)19-21-16-7-3-5-9-18(16)25-19/h2-9,14H,10-13H2,1H3

InChI Key

ZFDDOXHQCSSVFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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